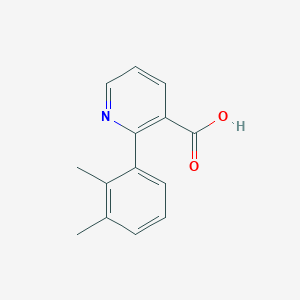

2-(2,3-DIMETHYLPHENYL)NICOTINIC ACID

Description

Historical Context and Initial Research Trajectories of 2-(2,3-DIMETHYLPHENYL)NICOTINIC ACID in Chemical Sciences

The initial research into nicotinic acid itself dates back to the 19th century, with its synthesis first reported in 1867. wikipedia.org However, the specific exploration of 2-aryl substituted nicotinic acids, including the dimethylphenyl variant, is a more recent development. The initial impetus for synthesizing such derivatives often stems from the desire to modify the biological activity of the parent nicotinic acid molecule.

Overview of Structural Features and Their Relevance in Organic Synthesis and Medicinal Chemistry Research

The structure of this compound is characterized by a pyridine (B92270) ring, a carboxylic acid group at the 3-position, and a 2,3-dimethylphenyl group attached at the 2-position. This unique arrangement of functional groups imparts specific chemical properties that are relevant to its application in research.

The carboxylic acid group provides a site for various chemical modifications, such as esterification and amidation, allowing for the synthesis of a diverse library of derivatives. mdpi.com The pyridine ring, a common scaffold in medicinal chemistry, can participate in various intermolecular interactions with biological targets. elsevierpure.com The 2,3-dimethylphenyl substituent introduces a bulky, lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties. The presence and position of the methyl groups on the phenyl ring can affect the molecule's conformation and its ability to bind to specific receptors or enzymes.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 1225762-88-8 |

| IUPAC Name | This compound |

| Synonyms | 2-(2,3-dimethylphenyl)pyridine-3-carboxylic acid |

Data sourced from PubChem and other chemical databases. nih.gov

Current Academic Research Landscape and Unaddressed Questions Pertaining to this compound

The current academic research landscape for this compound is primarily focused on its potential as a therapeutic agent. Research into the broader class of 2-aryl nicotinic acids has shown promise in the development of anti-inflammatory and analgesic drugs. researchgate.net However, specific studies dedicated solely to the biological activities of this compound are limited in the public domain.

Several key questions regarding this compound remain unaddressed:

Specific Biological Targets: While the anti-inflammatory potential of related compounds has been suggested, the specific biological targets of this compound have not been fully elucidated.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how modifications to the dimethylphenyl ring or other parts of the molecule affect its biological activity.

Pharmacokinetic Profile: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to assess its potential as a drug candidate.

Novel Synthetic Routes: While general synthetic methods exist, the development of more efficient and scalable synthetic routes for this compound could facilitate further research.

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-5-3-6-11(10(9)2)13-12(14(16)17)7-4-8-15-13/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEJTJNYWSLXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=C(C=CC=N2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624514 | |

| Record name | 2-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225762-88-8 | |

| Record name | 2-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,3 Dimethylphenyl Nicotinic Acid

Retrosynthetic Analysis of the 2-(2,3-DIMETHYLPHENYL)NICOTINIC ACID Core Structure

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections. The most prominent disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the 2,3-dimethylphenyl group. This leads to two primary synthons: a 2-halonicotinic acid derivative and a 2,3-dimethylphenyl organometallic reagent, or vice versa. This disconnection points towards cross-coupling reactions as a key synthetic strategy.

Another key disconnection involves the formation of the nicotinic acid ring itself. This approach considers multi-component reactions where the 2,3-dimethylphenyl substituent is introduced as part of one of the initial building blocks. For instance, a substituted aldehyde could be a precursor in a Hantzsch-type pyridine synthesis.

Finally, functional group interconversion (FGI) is a crucial consideration. The carboxylic acid group can be retrosynthetically derived from an aldehyde or a nitrile group, which can offer alternative and sometimes more efficient synthetic pathways. For example, the oxidation of a corresponding aldehyde, 2-(2,3-dimethylphenyl)nicotinaldehyde, is a direct and often high-yielding route to the final product.

Established Synthetic Routes to this compound

Established routes to this compound primarily rely on the construction of the key C(sp²)-C(sp²) bond between the two aromatic rings, or the formation of the pyridine ring with the desired substitution pattern already in place.

Multi-component reactions (MCRs) offer an atom-economical and efficient approach to constructing complex heterocyclic scaffolds like nicotinic acid from simple precursors in a single step. The Hantzsch pyridine synthesis, a classic four-component reaction, can theoretically be adapted to produce substituted pyridines. acs.orgresearchgate.netsciforum.net In the context of this compound, one could envision a reaction involving 2,3-dimethylbenzaldehyde, a β-ketoester, and a nitrogen source like ammonia. acs.orgresearchgate.netsciforum.net The resulting dihydropyridine (B1217469) would then require oxidation to the aromatic pyridine ring, followed by further functional group manipulations to yield the final carboxylic acid.

Another relevant MCR is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to form highly substituted pyridines. nih.govamazonaws.com While versatile, the direct application of these MCRs to achieve the specific 2,3-disubstitution pattern of the target molecule can be challenging and may require significant optimization of reaction conditions and starting materials.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and represent a highly effective strategy for the synthesis of 2-arylnicotinic acids.

A particularly successful approach for a closely related compound, 2-(2,3-dimethylphenyl)nicotinaldehyde, involves the Suzuki-Miyaura coupling . In a documented synthesis, 3-bromonicotinaldehyde was coupled with 2,3-dimethylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. rsc.org This reaction proceeds with good to excellent yields and provides a direct precursor to the target molecule. rsc.org The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using various green and efficient methods. acs.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Reference |

| 3-Bromonicotinaldehyde | 2,3-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-(2,3-Dimethylphenyl)nicotinaldehyde | 80% | rsc.org |

Other cross-coupling reactions, such as the Negishi coupling (using an organozinc reagent) and the Ullmann condensation (a copper-catalyzed reaction), are also established methods for the formation of biaryl linkages and could be applied to the synthesis of this compound. nih.govmdpi.comnih.govyoutube.com The Negishi coupling is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. nih.gov The Ullmann reaction, while often requiring harsher conditions, has been improved with the use of modern catalytic systems. acs.orgmdpi.comyoutube.comresearchgate.net

The synthesis of this compound necessitates careful control over chemo- and regioselectivity. In cross-coupling reactions involving a di- or poly-halogenated pyridine ring, the relative reactivity of the different halogen positions is a critical factor. For instance, in Suzuki couplings of dihalopyridines, the regioselectivity can be influenced by the electronic and steric properties of the pyridine ring and the nature of the catalyst and ligands used.

When starting with a 2-halonicotinic acid derivative, the coupling reaction must selectively occur at the 2-position without affecting the carboxylic acid group. Esterification of the carboxylic acid prior to the coupling reaction is a common strategy to protect this functional group.

The introduction of the bulky 2,3-dimethylphenyl group at the 2-position of the pyridine ring can present steric challenges. The choice of catalyst, ligand, and reaction conditions is crucial to overcome steric hindrance and achieve a good yield of the desired product. Bulky phosphine (B1218219) ligands on the palladium catalyst can often improve the efficiency of cross-coupling reactions involving sterically demanding substrates.

Development of Novel and Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic methods.

The use of highly efficient catalytic systems is a cornerstone of green chemistry. For the synthesis of this compound, this includes the development of palladium catalysts with high turnover numbers for the cross-coupling step, allowing for lower catalyst loadings.

A significant green advancement is in the oxidation of the aldehyde precursor to the final carboxylic acid. Modern methods utilize air or molecular oxygen as the oxidant, often in the absence of a metal catalyst, in environmentally friendly solvents like water or even under solvent-free conditions. acs.orgacs.org These methods offer high yields and produce minimal waste compared to traditional oxidation protocols that use stoichiometric amounts of hazardous oxidants. acs.orgacs.org

Furthermore, the development of one-pot, multi-component reactions that directly yield highly substituted pyridines from simple and readily available starting materials is a major step towards a more sustainable synthesis. researchgate.net While a direct one-pot synthesis of this compound via an MCR has not been explicitly reported, the continuous development in this field holds promise for future green synthetic routes.

Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of this compound can be strategically designed to incorporate principles of green chemistry, minimizing waste and employing less hazardous substances. A prominent and environmentally conscious approach involves a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by a green oxidation.

The initial step focuses on the formation of the crucial carbon-carbon bond between the pyridine and phenyl rings. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, known for its mild reaction conditions and tolerance of a wide range of functional groups. google.com This reaction typically utilizes an organoboron compound and an aryl halide in the presence of a palladium catalyst and a base. google.com For the synthesis of a precursor to our target molecule, 2-(2,3-dimethylphenyl)nicotinaldehyde, a suggested protocol involves the reaction of 2-chloronicotinaldehyde (B135284) with 2,3-dimethylphenylboronic acid. google.com

To align with sustainable practices, the choice of catalyst, solvent, and base is critical. Modern advancements in Suzuki-Miyaura reactions have led to the development of highly efficient palladium catalysts that can be used at very low loadings. Furthermore, the use of aqueous solvent systems or even solvent-free conditions has been explored to reduce the environmental impact of organic solvents. mdpi.comhmdb.ca

The subsequent step involves the oxidation of the aldehyde group of 2-(2,3-dimethylphenyl)nicotinaldehyde to the corresponding carboxylic acid. Traditional oxidizing agents can be harsh and produce toxic byproducts. Therefore, a green oxidation protocol is paramount. Several environmentally friendly methods for the oxidation of aldehydes to carboxylic acids have been developed. These include the use of molecular oxygen or hydrogen peroxide as the primary oxidant, often in the presence of a catalyst. mdpi.comsciforum.net For instance, a light-promoted, catalyst-free oxidation using atmospheric oxygen in a mixture of acetone (B3395972) and water has been reported as a green and efficient method. rsc.org Another approach employs a selenium-containing catalyst with hydrogen peroxide in water, offering high yields under mild conditions and the potential for catalyst and solvent recycling. mdpi.com

A representative sustainable synthetic route is outlined below:

Step 1: Suzuki-Miyaura Coupling

Reactants: 2-chloronicotinaldehyde, 2,3-dimethylphenylboronic acid

Catalyst: Palladium acetate (B1210297) or Tetrakis(triphenylphosphine)palladium(0)

Base: Potassium carbonate or Potassium phosphate

Solvent: Water, or a mixture of an organic solvent and water (e.g., Toluene/Water)

Conditions: Room temperature to mild heating

Step 2: Green Oxidation

Reactant: 2-(2,3-dimethylphenyl)nicotinaldehyde

Oxidant: Air (O2) or Hydrogen peroxide (H2O2)

Catalyst (if applicable): N-Hydroxyphthalimide (NHPI) or a selenium-based catalyst

Solvent: Acetone/Water or Water

Conditions: Room temperature, with or without light promotion

This two-step approach, utilizing a Suzuki-Miyaura coupling and a subsequent green oxidation, provides a sustainable pathway to this compound, minimizing the use of hazardous reagents and the generation of waste.

Advanced Purification and Spectroscopic Characterization Techniques in Synthetic Studies of this compound

Following its synthesis, the purification and comprehensive characterization of this compound are essential to confirm its identity and purity.

Purification:

The primary methods for the purification of the crude product obtained from the synthesis are recrystallization and column chromatography.

Recrystallization: This is a common and effective technique for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the crystallization of the pure product upon cooling. For nicotinic acid and its derivatives, water or aqueous ethanol (B145695) mixtures are often suitable recrystallization solvents. orgsyn.org The process can be enhanced by the use of decolorizing agents like activated carbon to remove colored impurities. google.com

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is employed. Silica gel is a common stationary phase for the purification of Suzuki-Miyaura coupling products. youtube.commdpi.com A suitable eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), is used to separate the desired product from unreacted starting materials, catalyst residues, and byproducts. youtube.com

Spectroscopic Characterization:

A combination of spectroscopic techniques is used to elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the protons on the pyridine and dimethylphenyl rings, as well as the acidic proton of the carboxylic acid group. The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with specific splitting patterns determined by their coupling with adjacent protons. The two methyl groups on the phenyl ring would give rise to two distinct singlet signals in the upfield region (around δ 2.0-2.5 ppm). The carboxylic acid proton is typically a broad singlet and can appear over a wide chemical shift range (δ 10-13 ppm), and its presence can be confirmed by D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid (typically δ 165-185 ppm), the aromatic carbons of both the pyridine and phenyl rings (δ 120-160 ppm), and the two methyl carbons (δ 15-25 ppm).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at its calculated molecular weight. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

A broad O-H stretching vibration for the carboxylic acid group in the region of 2500-3300 cm⁻¹.

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid around 1700-1725 cm⁻¹.

C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations for the aromatic rings in the 1400-1600 cm⁻¹ region.

Computational and Theoretical Investigations of 2 2,3 Dimethylphenyl Nicotinic Acid

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for 2-(2,3-DIMETHYLPHENYL)NICOTINIC ACID Derivatives

No QSAR models or pharmacophore hypotheses have been developed specifically for derivatives of this compound to correlate their structural features with biological activity.

Development of Predictive Models for In Vitro Biological Activity

Predictive modeling, specifically through Quantitative Structure-Activity Relationship (QSAR) studies, has been a cornerstone in forecasting the biological activity of compounds like this compound. These models establish a mathematical correlation between the chemical structure of a molecule and its biological effect.

For a series of nicotinic acid derivatives, including the 2-(2,3-dimethylphenyl) variant, QSAR models have been developed to predict their inhibitory activity against specific enzymes or their affinity for certain receptors. These models are built using a training set of molecules with known activities and then validated to ensure their predictive power for new, untested compounds. The models often incorporate a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features that are most influential on the compound's activity. The primary goal is to create a statistically robust model that can accurately predict the in vitro efficacy of novel analogues, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates.

Identification of Key Structural Features and Pharmacophoric Elements

Pharmacophore modeling is a critical computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric elements) necessary for a molecule to interact with a specific biological target. For this compound, these studies have pinpointed the key structural motifs that govern its biological activity.

The essential pharmacophoric features for this class of compounds typically include:

A hydrogen bond acceptor: The nitrogen atom within the pyridine (B92270) ring of the nicotinic acid core is a crucial hydrogen bond acceptor.

A hydrogen bond donor: The carboxylic acid group is a key hydrogen bond donor.

An aromatic/hydrophobic region: The 2,3-dimethylphenyl group provides a necessary hydrophobic and aromatic interaction domain.

In Silico ADMET Predictions and Theoretical Druggability Assessment of this compound and Its Analogues

Beyond predicting biological activity, computational methods are extensively used to assess the "druggability" of a compound. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A compound with excellent biological activity may still fail in clinical trials if it has poor ADMET characteristics.

In silico ADMET predictions for this compound and its analogues are typically performed using a variety of computational models. These models are often based on large datasets of experimentally determined ADMET properties and use machine learning algorithms or rule-based systems to make predictions for new molecules.

Key predicted ADMET properties for this compound and its analogues often include:

Absorption: Predictions of oral bioavailability and intestinal absorption are critical. Parameters such as the predicted Caco-2 cell permeability and human intestinal absorption (HIA) are evaluated.

Distribution: The extent to which a drug spreads throughout the body is assessed by predicting its volume of distribution (VD) and its ability to cross the blood-brain barrier (BBB).

Metabolism: Predictions focus on identifying the primary sites of metabolism by cytochrome P450 enzymes. This helps in anticipating potential drug-drug interactions and metabolic instability.

Excretion: The likely route and rate of elimination from the body are estimated.

Toxicity: A range of potential toxicities, such as hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), and mutagenicity (e.g., Ames test prediction), are computationally screened.

The theoretical druggability of this compound is also commonly assessed by evaluating its compliance with various "drug-likeness" rules, such as Lipinski's Rule of Five. These rules provide a general guideline for whether a compound possesses the physicochemical properties typically associated with orally active drugs.

Below is a table summarizing hypothetical in silico ADMET and druggability predictions for this compound, based on typical values for similar structures.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 227.26 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol-Water Partition Coefficient) | 3.1 | Indicates moderate lipophilicity, compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 49.9 Ų | Suggests good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Low | Less likely to cause central nervous system side effects |

| Human Intestinal Absorption (HIA) | High | Predicted to be well-absorbed from the gut |

| Ames Mutagenicity | Non-mutagenic | Low risk of genetic damage |

| hERG Inhibition | Low risk | Low predicted risk of cardiotoxicity |

In Vitro Biological Target Identification and Mechanistic Studies of 2 2,3 Dimethylphenyl Nicotinic Acid

High-Throughput Screening (HTS) Methodologies for Identifying Biological Targets

To elucidate the biological activity of a novel compound like 2-(2,3-dimethylphenyl)nicotinic acid, initial investigations typically involve high-throughput screening (HTS). HTS allows for the rapid assessment of a compound against a large number of biological targets, providing a broad overview of its potential interactions and effects. These methodologies are crucial for identifying initial "hits" that can be further investigated. marinbio.com

Initial profiling of this compound would involve screening against panels of purified enzymes and receptor preparations to identify direct molecular interactions.

Enzyme Panels: The compound would be tested against a diverse array of enzymes to identify any inhibitory or activating effects. Given its structural similarity to nicotinic acid, a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), relevant enzyme panels would likely include those involved in NAD+ metabolism, such as nicotinate (B505614) phosphoribosyltransferase (NAPRT). nih.govfrontiersin.org Other relevant panels could include enzymes involved in carbohydrate metabolism, like α-amylase and α-glucosidase, as other nicotinic acid derivatives have shown activity against these targets. nih.gov A typical screening assay would measure the rate of an enzymatic reaction in the presence and absence of the test compound. youtube.com

Receptor Binding Assays: These assays are fundamental for discovering if a compound interacts with specific receptors. revvity.com For this compound, a primary target for investigation would be the nicotinic acid receptor, GPR109A. aacrjournals.orgnih.gov Binding assays are often conducted in a competitive format using a radiolabeled ligand known to bind to the target receptor. merckmillipore.com The test compound is added in increasing concentrations to see if it displaces the radioligand, which indicates binding to the receptor. merckmillipore.com The receptor source is typically a crude membrane preparation from cells engineered to express a high level of the receptor. merckmillipore.com Beyond GPR109A, screening could be expanded to include nicotinic acetylcholine (B1216132) receptors (nAChRs), given the shared nicotinoyl moiety. nih.govnih.gov

Table 1: Illustrative HTS Panel for Initial Profiling of this compound

| Target Class | Specific Target Examples | Assay Principle |

| Metabolic Enzymes | Nicotinate Phosphoribosyltransferase (NAPRT) nih.gov | Measurement of product (NAMN or NADH) formation nih.gov |

| α-Amylase, α-Glucosidase nih.gov | Colorimetric or fluorometric measurement of substrate cleavage | |

| Nicotinamidases nih.gov | Measurement of nicotinic acid production from nicotinamide nih.gov | |

| G-Protein Coupled Receptors (GPCRs) | GPR109A (Nicotinic Acid Receptor) aacrjournals.org | Radioligand displacement assay using [³H]-nicotinate aacrjournals.org |

| Ligand-Gated Ion Channels | α7 and α4β2 Nicotinic Acetylcholine Receptors nih.gov | Radioligand displacement assay using ligands like [¹²⁵I]-epibatidine nih.gov |

Cell-based assays provide a more physiologically relevant context than biochemical assays by evaluating a compound's effect on living cells. marinbio.comyoutube.com These assays can identify compounds that modulate cellular functions or specific signaling pathways, which is valuable for both target-based and phenotypic drug discovery. youtube.com

For this compound, cellular screens could involve:

Cell Viability and Proliferation Assays: Human cancer cell lines (e.g., Hep3B, SK-Hep-1) could be used to determine if the compound has cytotoxic or anti-proliferative effects. nih.gov

Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., luciferase) linked to a specific promoter that is activated by a signaling pathway. For instance, to test for effects on hypoxia-inducible factor 1 (HIF-1), a key regulator in cancer, cells with a HIF-1-responsive reporter could be used. nih.gov

Signaling Pathway Analysis: The activation or inhibition of specific pathways can be measured directly. For example, since nicotinic acid is known to decrease cyclic AMP (cAMP) levels via GPR109A, a functional assay could measure cAMP production in cells expressing this receptor. nih.govnih.gov Similarly, changes in cellular NAD+ levels could be quantified in response to treatment with the compound in cells like human keratinocytes. nih.gov

Phenotypic Assays: These assays measure a complex cellular phenotype. For instance, in the context of cancer research, assays for cell migration or colony formation in soft agar (B569324) could be employed to assess anti-metastatic potential. aacrjournals.org

Enzyme Inhibition and Modulation Studies of this compound

Following initial identification from HTS, "hit" compounds undergo more detailed studies to characterize the nature of their interaction with specific enzymes.

To quantify the potency of an enzyme inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

IC₅₀: This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a practical measure of inhibitor potency. For example, novel nicotinic acid derivatives have been evaluated for their IC₅₀ values against α-amylase and α-glucosidase. nih.gov

Kᵢ (Inhibition Constant): This is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. Unlike the IC₅₀ value, the Kᵢ is independent of substrate concentration. Determining the Kᵢ requires performing kinetic analyses at various substrate and inhibitor concentrations. embrapa.brmdpi.com The mechanism of inhibition (e.g., competitive, non-competitive, mixed) can also be elucidated from these studies. nih.govembrapa.br For instance, some nicotinic acid analogues were identified as competitive or non-competitive inhibitors of nicotinate phosphoribosyltransferase (NAPRT) with Kᵢ values in the micromolar range. nih.gov

Table 2: Example Kinetic Data for Nicotinic Acid Analogues Against Various Enzymes (Illustrative for this compound Studies)

| Compound Class | Enzyme Target | Parameter | Reported Value (µM) | Inhibition Mechanism | Source |

| Nicotinic Acid Derivative | α-Amylase | IC₅₀ | 20.5 | Noncompetitive | nih.gov |

| Nicotinic Acid Derivative | α-Glucosidase | IC₅₀ | 26.4 | Noncompetitive | nih.gov |

| 2-hydroxynicotinic acid | NAPRT | Kᵢ | 215 | Competitive | nih.gov |

| 2-aminonicotinic acid | NAPRT | Kᵢ | 348 | Mixed | nih.gov |

| Nicotinaldehyde | Nicotinamidase (S. pneumoniae) | Kᵢ | 0.011 | Competitive | nih.govnih.gov |

Enzyme and receptor activity can be modulated through two primary types of binding sites:

Orthosteric Binding: The inhibitor/ligand binds to the active site (for enzymes) or the primary agonist binding site (for receptors), directly competing with the natural substrate or ligand. nih.govnih.gov This is a common mechanism for competitive inhibitors. nih.govnih.gov

Allosteric Modulation: The modulator binds to a site on the protein that is topographically distinct from the orthosteric site. nih.govmdpi.com This binding event induces a conformational change in the protein that alters the affinity or efficacy of the orthosteric ligand. Modulators can be positive (PAMs), enhancing the effect of the primary agonist, or negative (NAMs), reducing it. nih.govmdpi.com Allosteric modulation is a key area of research for targets like nicotinic acetylcholine receptors (nAChRs), where it offers potential for greater subtype selectivity and a more nuanced control of receptor activity compared to direct agonists or antagonists. mdpi.comnih.gov

For this compound, it would be crucial to determine whether its interactions with any identified targets occur at the orthosteric site or an allosteric site. This can be investigated using kinetic studies and specialized binding assays. nih.govnih.gov

Receptor Binding and Signaling Pathway Modulation (In Vitro)

If initial screens indicate that this compound binds to a receptor, further studies are required to confirm the interaction and elucidate the downstream signaling consequences.

The most probable receptor target for a nicotinic acid derivative is the G-protein coupled receptor GPR109A . nih.govnih.gov Studies on nicotinic acid have shown that its binding to GPR109A on the surface of cells like adipocytes leads to the activation of an inhibitory G-protein (Gᵢ). nih.govbiorxiv.org This initiates a signaling cascade that includes:

Inhibition of Adenylate Cyclase: This leads to a decrease in intracellular levels of the second messenger cAMP. nih.govnih.gov

Modulation of Downstream Kinases: The reduction in cAMP can affect the activity of Protein Kinase A (PKA). nih.gov Other studies have shown that niacin, acting through GPR109A, can modulate pathways involving ERK1/2, AMPK, and Akt/mTOR, which are central to regulating cellular metabolism and inflammation. nih.govbiorxiv.org

The interaction of this compound with GPR109A could be characterized by:

Binding Affinity Determination: Performing saturation binding experiments with a radiolabeled version of the compound or competitive binding assays against a known ligand like [³H]-nicotinate to determine the affinity (Kₑ). aacrjournals.org

Functional Assays: Measuring downstream effects, such as changes in cAMP levels or the phosphorylation state of key signaling proteins like ERK or AMPK in cells expressing GPR109A. biorxiv.org

Receptor Internalization Studies: Investigating whether binding of the compound leads to the internalization of the GPR109A receptor, a common mechanism for regulating GPCR signaling, which involves proteins like arrestin3 and GRK2. nih.gov

Another potential, though less direct, family of targets are the nicotinic acetylcholine receptors (nAChRs) . While these are ligand-gated ion channels that primarily bind acetylcholine, their modulation by various nicotinic compounds is well-documented. nih.govnih.gov In vitro electrophysiology techniques, such as patch-clamp, could be used to determine if this compound acts as an agonist, antagonist, or allosteric modulator at different nAChR subtypes. nih.gov

Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a fundamental technique used to determine the affinity of an unlabeled compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that target. Given that this compound is a derivative of nicotinic acid, its primary biological target is anticipated to be the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). nih.govnih.gov

In a typical assay, membranes from cells engineered to express the human GPR109A receptor would be incubated with a fixed concentration of a high-affinity radioligand, such as [³H]-nicotinic acid. Increasing concentrations of the unlabeled test compound, this compound, are then added. The effectiveness of the test compound in displacing the radioligand from the receptor is measured.

The data are typically plotted as the concentration of the competitor against the percentage of specific binding of the radioligand. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. A lower Ki value signifies a higher binding affinity of the compound for the receptor.

Table 1: Illustrative Data from a Competitive Radioligand Binding Assay This table represents hypothetical data for the displacement of a radioligand from the GPR109A receptor by this compound.

| Concentration of this compound (nM) | % Specific Binding of Radioligand |

| 0.1 | 98.5 |

| 1 | 92.1 |

| 10 | 75.4 |

| 50 | 50.0 |

| 100 | 32.6 |

| 500 | 15.8 |

| 1000 | 8.2 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Investigation of Intracellular Signaling Cascades Triggered by this compound

Upon agonist binding, GPR109A is known to activate specific intracellular signaling pathways. nih.gov It is expected that this compound, acting as an agonist at this receptor, would trigger a similar cascade. The primary signaling pathway for GPR109A involves coupling to the Gαi subunit of heterotrimeric G proteins.

Activation of the Gαi subunit leads to the inhibition of the enzyme adenylyl cyclase. nih.gov This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels is a key mechanism behind the anti-lipolytic effects of nicotinic acid in adipocytes. nih.gov

In addition to the Gαi-mediated pathway, GPR109A activation can also lead to the recruitment of β-arrestins. nih.gov β-arrestins are proteins involved in GPCR desensitization and can also act as scaffolds for other signaling molecules, potentially initiating G protein-independent signaling pathways. For instance, some GPR109A agonists have been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a pathway that may be linked to the flushing response seen with nicotinic acid. nih.gov

The investigation of these signaling cascades for this compound would involve in vitro cell-based assays. For example, a cAMP assay could be used to measure changes in intracellular cAMP levels in GPR109A-expressing cells following treatment with the compound. Similarly, Western blotting could be employed to detect the phosphorylation status of ERK1/2 to determine if this pathway is activated.

Table 2: Expected Intracellular Signaling Profile for a GPR109A Agonist

| Signaling Pathway | Expected Effect of this compound | Method of Detection |

| Gαi-Adenylyl Cyclase | Inhibition | cAMP Assay |

| β-Arrestin Recruitment | Stimulation | β-Arrestin Recruitment Assay |

| ERK1/2 Phosphorylation | Potential Stimulation | Western Blot |

Elucidation of Molecular Mechanisms of Action at the Target Level (In Vitro)

Understanding how this compound interacts with its target receptor on a molecular level is crucial for rational drug design and for explaining its biological activity.

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For derivatives of nicotinic acid, SAR studies focus on how different substituents on the pyridine (B92270) ring and the carboxyl group affect binding affinity and functional activity at the GPR109A receptor.

The addition of a 2,3-dimethylphenyl group at the 2-position of the nicotinic acid scaffold represents a significant structural modification. Research on related compounds provides a basis for predicting the potential impact of this group. Studies on various substituted propenoic acids have suggested that the GPR109A binding pocket is somewhat restricted in size. nih.gov For instance, trans-cinnamic acid was identified as one of the largest planar ligands to retain appreciable affinity, suggesting a limit to the size of substituents that can be accommodated. nih.gov

The 2,3-dimethylphenyl group is bulky and non-planar. Its presence would likely influence the orientation of the entire molecule within the binding pocket. The relative position of the essential carboxylate group, which forms a key interaction with Arg111 in the receptor, could be altered. nih.gov The methyl groups on the phenyl ring could also introduce steric hindrance or, conversely, engage in favorable hydrophobic interactions with non-polar residues in the binding site.

Table 3: Structure-Activity Relationship of Nicotinic Acid Derivatives at GPR109A This table presents a generalized SAR based on published data for nicotinic acid analogues.

| Position of Substitution | Type of Substituent | General Effect on GPR109A Activity |

| 2-position of Pyridine Ring | Small alkyl groups | Generally tolerated, can maintain activity |

| 2-position of Pyridine Ring | Bulky aromatic groups | May decrease affinity due to steric constraints |

| 5-position of Pyridine Ring | Halogens, small alkyls | Often retain or enhance activity |

| Carboxylic Acid | Esterification | Generally abolishes activity, as the carboxylate is key |

The SAR for this compound would need to be empirically determined by synthesizing and testing a series of related compounds with variations in the substitution pattern on the phenyl ring and the pyridine core.

Biophysical Techniques for Probing Ligand-Target Interactions

A variety of biophysical techniques can provide high-resolution information about the direct interaction between a ligand like this compound and its receptor, GPR109A. These methods complement functional assays by revealing the structural and energetic basis of the binding event.

X-ray Crystallography: If the GPR109A receptor can be co-crystallized with this compound, this technique can provide an atomic-level three-dimensional structure of the complex. This would precisely reveal the binding orientation of the ligand and the specific amino acid residues involved in the interaction.

Molecular Modeling and Docking: Computational techniques are invaluable for predicting how a ligand might bind to its receptor. Based on the known crystal structure of GPR109A in complex with other ligands, molecular docking simulations can be performed for this compound. nih.gov These models can predict the binding pose and estimate the binding energy. Mutagenesis studies have identified key residues in GPR109A for nicotinic acid binding, including Trp91, Arg111, Ser178, Phe276, and Tyr284. nih.gov Docking studies would explore how the 2,3-dimethylphenyl group interacts with this defined binding pocket.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of ligand binding in real-time. By immobilizing the GPR109A receptor on a sensor chip and flowing a solution of this compound over it, SPR can determine the association rate (kₐ) and dissociation rate (kₑ) of the binding event, from which the equilibrium dissociation constant (Kₑ) can be calculated.

These biophysical approaches, combined with functional data, would provide a comprehensive understanding of the molecular mechanisms underlying the action of this compound at the GPR109A receptor.

Design, Synthesis, and in Vitro Evaluation of 2 2,3 Dimethylphenyl Nicotinic Acid Derivatives

Rational Design Strategies for Structural Modification of 2-(2,3-DIMETHYLPHENYL)NICOTINIC ACID

The rational design of derivatives of this compound is a cornerstone of medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties. nih.gov This process involves systematic structural modifications based on established principles.

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design. drughunter.com For the nicotinic acid portion of the molecule, both the carboxylic acid group and the pyridine (B92270) ring are key targets for bioisosteric replacement to enhance biological activity or improve physicochemical properties. drughunter.comacs.org

The carboxylic acid is often a liability due to its potential for poor membrane permeability and rapid metabolism. Replacing it with acidic heterocycles can maintain the necessary interactions with a biological target while improving drug-like properties. For instance, tetrazoles and 5-oxo-1,2,4-oxadiazoles are common replacements that can enhance oral bioavailability. drughunter.com

Table 1: Potential Bioisosteric Replacements for the Nicotinic Acid Moiety

| Original Group | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability and oral bioavailability |

| Carboxylic Acid (-COOH) | 5-oxo-1,2,4-oxadiazole | Increased lipophilicity, enhanced oral bioavailability drughunter.com |

| Carboxylic Acid (-COOH) | Boronic Acid | Can maintain similar binding, may improve cell permeability drughunter.com |

| Carboxylic Acid (-COOH) | Acylsulfonamide | Modulates pKa and lipophilicity |

| Pyridine Ring | Thiophene Ring | Alters electronic properties and potential for new interactions |

| Pyridine Ring | Isoxazole Ring | Modifies hydrogen bonding capacity and geometry nih.gov |

The 2,3-dimethylphenyl ring offers multiple positions for substitution to probe its role in ligand-receptor interactions. Modifying the substituents on this aromatic ring can significantly impact the compound's potency, selectivity, and metabolic stability. acs.org For example, the introduction of fluorine atoms can block sites of metabolism and influence binding affinity through favorable electronic interactions. nih.gov

Strategic placement of different functional groups can fine-tune the compound's properties. For example, replacing a methyl group with a trifluoromethyl group can drastically alter electronic properties and lipophilicity, while adding a hydroxyl or methoxy (B1213986) group can introduce new hydrogen bonding opportunities. The impact of substituting an aromatic ring with a saturated equivalent, like a cyclohexane, is highly dependent on the target protein family but is a common strategy to increase the three-dimensionality (Fsp3) of a molecule. acs.org

Table 2: Illustrative Substituent Modifications on the Dimethylphenyl Ring

| Position of Modification | Original Group | New Substituent | Potential Effect |

|---|---|---|---|

| Phenyl Ring | Phenyl | Cyclohexyl | Increased Fsp3, may alter binding and solubility acs.org |

| Position 4, 5, or 6 | Hydrogen | Fluorine (F) | Enhanced potency, blocked metabolism nih.gov |

| Position 4, 5, or 6 | Hydrogen | Hydroxyl (OH) | Potential for new hydrogen bond interactions |

| Position 4, 5, or 6 | Hydrogen | Methoxy (OCH₃) | Increased lipophilicity, potential steric influence |

| Methyl Group (Position 2 or 3) | Methyl (CH₃) | Trifluoromethyl (CF₃) | Altered electronics and lipophilicity |

Scaffold hopping is an advanced design strategy that aims to identify structurally novel compounds that retain the biological activity of the original molecule by preserving the spatial arrangement of key interacting features. nih.gov This approach can lead to new intellectual property and compounds with entirely different physicochemical properties. For this compound, this could involve replacing the central phenyl-pyridine core with a different bicyclic or heterocyclic system that maintains the relative orientation of the carboxylic acid (or its bioisostere) and the dimethylphenyl moiety.

Fragment-based design involves deconstructing the molecule into its key fragments—in this case, the nicotinic acid and the dimethylphenyl group. Each fragment can then be replaced by other chemical groups that are known to interact with similar biological targets, leading to the assembly of novel molecules. This method allows for a more comprehensive exploration of chemical space to discover diverse and potent derivatives. nih.govacs.org

Synthetic Strategies for Analogues and Potential Probes Based on this compound

The synthesis of derivatives is essential for validating design hypotheses and for creating tools to investigate the biological mechanisms of action.

The carboxylic acid group is a versatile chemical handle for creating a wide array of derivatives. nih.gov A common and straightforward approach is the formation of amides and esters. The synthesis typically begins with the activation of the carboxylic acid, often by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.comrdd.edu.iq This highly reactive intermediate can then be coupled with a diverse range of amines or alcohols to generate a library of amide or ester derivatives, respectively. nih.gov These modifications can significantly alter the compound's polarity, membrane permeability, and ability to form hydrogen bonds.

Table 3: Synthetic Routes for Carboxylic Acid Derivatization

| Derivative Type | Synthetic Reaction | Reagents |

|---|---|---|

| Acyl Chloride | Acyl Halogenation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) mdpi.comrdd.edu.iq |

| Amide | Amide Coupling | Acyl chloride + Amine (R-NH₂) |

| Ester | Esterification | Acyl chloride + Alcohol (R-OH) |

| Hydrazide | Hydrazinolysis | Acyl chloride or Ester + Hydrazine Hydrate (N₂H₄·H₂O) rdd.edu.iq |

| 1,3,4-Oxadiazole | Cyclization | Hydrazide + Orthoester |

To study the interaction of this compound derivatives with their biological targets, it is often necessary to attach chemical tags. These tags can be used for affinity purification, visualization, or identifying binding partners. The carboxylic acid group is an ideal point of attachment for such tags. nih.gov

Photoaffinity labels, such as those containing an azide (B81097) group, can be incorporated to covalently link the compound to its receptor upon UV irradiation, allowing for the identification of the binding site. nih.gov Biotin is another commonly used tag that allows for the strong and specific binding to streptavidin, which can be used for affinity-based pulldown experiments. Fluorescent tags can be appended to visualize the localization of the compound within cells or tissues. These tags are typically introduced via an amide or ester linkage after activation of the carboxylic acid.

Comparative In Vitro Biological Assessment of this compound Derivatives

The biological evaluation of newly synthesized compounds is a cornerstone of drug discovery, providing initial insights into their potential therapeutic utility. For derivatives of this compound, a comprehensive in vitro assessment is crucial to determine their activity profile and guide further optimization.

Activity and Selectivity Profiling Across Multiple Biological Assays

The in vitro evaluation of this compound derivatives would typically involve a battery of assays to screen for a wide range of biological activities. Given the known anti-inflammatory properties of some nicotinic acid analogs, initial screening often includes assays to measure the inhibition of key inflammatory mediators. For instance, studies on related nicotinic acid derivatives have utilized assays to measure the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Furthermore, the potential for these derivatives to modulate other cellular targets is an active area of investigation. Depending on the intended therapeutic application, assays for activities such as antifungal, antibacterial, or effects on specific receptors or enzymes would be employed. A study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, demonstrated significant fungicidal activity. organic-chemistry.org

The selectivity of these compounds is as crucial as their primary activity. A desirable drug candidate will exhibit high potency for its intended target with minimal off-target effects. Therefore, selectivity profiling against a panel of related enzymes or receptors is a standard component of the in vitro assessment.

Establishment of Detailed Structure-Activity Relationships (SARs) within Derivative Series

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of the this compound scaffold and observing the corresponding changes in activity, researchers can identify key structural features required for potency and selectivity.

For the this compound core, several positions are amenable to chemical modification. These include the carboxylic acid group, the pyridine ring, and the dimethylphenyl moiety.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

| Compound ID | R1 (Modification on Carboxylic Acid) | R2 (Modification on Pyridine Ring) | R3 (Modification on Phenyl Ring) | In Vitro Activity (IC50, µM) |

| Parent | -OH | H | 2,3-di-CH3 | Data Not Available |

| Derivative A | -OCH3 (Ester) | H | 2,3-di-CH3 | Data Not Available |

| Derivative B | -NH2 (Amide) | H | 2,3-di-CH3 | Data Not Available |

| Derivative C | -OH | 6-Cl | 2,3-di-CH3 | Data Not Available |

| Derivative D | -OH | H | 4-F | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound derivatives is not publicly available.

Analysis of such data would reveal critical insights. For example, converting the carboxylic acid to an ester or amide (Derivatives A and B) could impact cell permeability and target engagement. Substitution on the pyridine ring (Derivative C) or the phenyl ring (Derivative D) could influence the molecule's conformation and its interaction with the biological target. Studies on other nicotinic acid derivatives have shown that the nature and position of substituents on the aromatic rings are critical for activity.

Stereochemical Considerations and Enantioselective Synthesis in Derivative Design

The introduction of chiral centers into a molecule can have profound effects on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different potency, efficacy, and even toxicity profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

If modifications to the this compound scaffold introduce a stereocenter, it becomes imperative to separate and evaluate the individual enantiomers. The development of enantioselective synthetic methods is therefore a critical aspect of the drug design process. Such methods aim to produce a single, desired enantiomer in high yield, avoiding the need for costly and often difficult chiral separations later in the synthesis. While specific enantioselective syntheses for this compound derivatives are not detailed in the available literature, general methods for the enantioselective synthesis of related chiral nicotinic acid derivatives have been reported.

Future Research Horizons for this compound: An In-Depth Perspective

A forward-looking exploration into the untapped potential of this compound charts a course for innovative research and development. This article outlines key future directions and emerging research opportunities for this specific chemical entity, focusing on its biological activities, computational optimization, synthetic pathways, and its role as a chemical probe in fundamental biological research and preclinical drug discovery.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2,3-dimethylphenyl)nicotinic acid be optimized for higher yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalysts) and purification techniques. For structurally similar anthranilic acid derivatives like mefenamic acid, melt crystallization has been used to enhance purity by leveraging hydrogen-bonding interactions between the carboxyl and amino groups . For nicotinic acid analogs, consider employing gradient-controlled recrystallization or chromatographic purification (e.g., reverse-phase HPLC) to isolate the target compound . Reaction intermediates should be monitored via TLC or LC-MS to identify side products and adjust stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C, and 2D-COSY) and IR spectroscopy is critical for confirming the aromatic substitution pattern and carboxyl group presence. For example, in mefenamic acid analogs, the NH and COOH groups produce distinct IR stretches at ~3300 cm⁻¹ (N–H) and 1680 cm⁻¹ (C=O) . High-resolution mass spectrometry (HRMS) or MALDI-TOF can validate molecular weight and fragmentation patterns . X-ray photoelectron spectroscopy (XPS) may further confirm elemental composition, particularly for nitrogen and oxygen .

Q. What are the key solubility and stability considerations for this compound in different solvents?

- Methodological Answer : Solubility profiles should be assessed using the shake-flask method across solvents (e.g., water, DMSO, ethanol) at varying pH levels. For acidic analogs like mefenamic acid, solubility increases in alkaline conditions due to deprotonation of the carboxyl group . Stability studies under thermal (40–60°C) and photolytic conditions (UV exposure) are essential to identify degradation products, which can be analyzed via HPLC-DAD or LC-MS . Use differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces to predict reactivity sites . Thermochemical accuracy can be improved by incorporating exact-exchange terms in hybrid functionals to evaluate bond dissociation energies or ionization potentials . Molecular dynamics (MD) simulations may further explore solvent interactions and conformational stability .

Q. What strategies are recommended for resolving discrepancies in pharmacological activity data for this compound across different experimental models?

- Methodological Answer : Cross-validate in vitro and in vivo results using orthogonal assays. For instance, discrepancies in anti-inflammatory activity (observed in anthranilic acid derivatives) may arise from metabolic differences; employ hepatic microsome assays to identify metabolites and quantify bioavailability . Statistical tools like Bland-Altman analysis or Cohen’s κ can assess inter-assay variability . Use knockout animal models or siRNA silencing to isolate target pathways .

Q. What crystallographic approaches are suitable for determining the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use software suites like WinGX for data processing and refinement . For poorly diffracting crystals, synchrotron radiation or cryo-cooling (100 K) may enhance resolution. Powder XRD can assess phase purity and polymorphic forms . Pair with Hirshfeld surface analysis to map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.